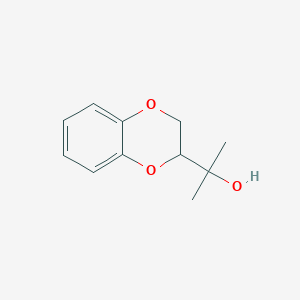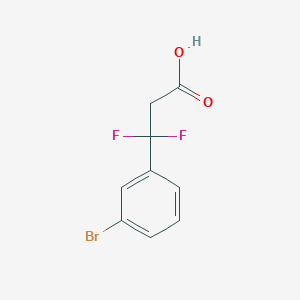
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluoropropan-2-yl)pyridine-2-carboxylic acid (6-FPPCA) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound, which is composed of a six-membered ring containing two nitrogen atoms and two oxygen atoms, as well as a fluoropropyl group. 6-FPPCA is a highly versatile compound, as it can be used in a variety of synthetic reactions, as well as for biological studies.
Aplicaciones Científicas De Investigación
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of synthetic reactions, as well as for biological studies. It is often used as a starting material in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. This compound has also been used in the synthesis of a variety of other compounds, such as quinolines, imidazoles, and pyrazoles. In addition, it has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. It is also believed to interact with certain proteins, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to bind to the active site of certain enzymes, such as cytochrome P450s, and inhibit their activity. In vivo studies have demonstrated that this compound can reduce inflammation, reduce oxidative stress, and modulate the activity of certain proteins, such as G-protein coupled receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of synthetic reactions, as well as for biological studies. In addition, its relatively low cost makes it an attractive option for researchers. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light, heat, and oxygen. In addition, it is toxic in high concentrations and can cause skin and eye irritation.
Direcciones Futuras
The future of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid is promising, as it has a wide range of applications in the scientific research field. Researchers are continuing to explore its potential in the synthesis of other compounds, such as pyridines, pyridine-2-carboxamides, and pyridine-2-carboxylic acid derivatives. In addition, its potential as an inhibitor of certain enzymes, such as COX-2 and LOX, is being explored. Furthermore, its ability to modulate the activity of certain proteins, such as G-protein coupled receptors, is being investigated. Finally, its potential as an anti-inflammatory agent and antioxidant is also being explored.
Métodos De Síntesis
The synthesis of 6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid was first reported in 1967 by Szwarc and coworkers, who used a three-step procedure. The first step involved reacting pyridine-2-carboxylic acid with 2-fluoropropan-2-ol in the presence of a catalyst to form the intermediate this compound chloride. The second step involved hydrolysis of the intermediate to form the desired this compound. The third step involved the purification of the this compound by recrystallization. This method is still used today and has been improved to increase the yield of the reaction.
Propiedades
IUPAC Name |
6-(2-fluoropropan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-3-4-6(11-7)8(12)13/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKAWRBHXUFVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)



